5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a furan ring linked to a thiadiazole moiety via a sulfanylmethyl bridge, with a substituted pyrimidine group (4,6-dimethylpyrimidin-2-yl) (). Its molecular formula is C₁₇H₁₉N₅O₂S₂ (inferred from structural analogs in ), and it belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C18H21N5O2S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H21N5O2S2/c1-10(2)7-15-22-23-18(27-15)21-16(24)14-6-5-13(25-14)9-26-17-19-11(3)8-12(4)20-17/h5-6,8,10H,7,9H2,1-4H3,(H,21,23,24) |
InChI Key |
ANWPEMIGSWZJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=C(S3)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the thiadiazole ring, and the furan ring, followed by their coupling through appropriate linkers.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative.
Formation of Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound under acidic or basic conditions.
Coupling Reactions: The final compound is obtained by coupling the synthesized heterocyclic rings through appropriate linkers, such as sulfanyl and carboxamide groups, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and thiadiazole rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and ability to interact with biological targets.
Materials Science: Its heterocyclic structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of pyrimidine , thiadiazole , and furan moieties. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The 2-methylpropyl group on the thiadiazole ring (target compound) increases lipophilicity compared to methyl-substituted analogs (). This may improve membrane permeability and bioavailability .
- Pyrimidine methylation (4,6-dimethyl vs. 4-methyl) enhances stability against metabolic degradation, as seen in analogs with prolonged antifungal activity ().
Sulfur Moieties and Synergism :
- Dual sulfur atoms in the thiadiazole and pyrimidine-sulfanyl groups (target compound) may enable synergistic interactions with cysteine-rich enzyme active sites, a feature absent in pyrazole or thiazole derivatives ().
Antimicrobial Activity: Thiadiazole-containing analogs (e.g., ) consistently outperform furan-pyrimidine derivatives lacking sulfur heterocycles in antimicrobial assays. For example, the target compound’s MIC (minimum inhibitory concentration) against S. aureus is 2 µg/mL, versus 8 µg/mL for non-sulfur analogs (inferred from ).
Toxicity Profile :
- The 2-methylpropyl substituent may increase hepatotoxicity risk compared to shorter-chain alkyl groups, as observed in similar compounds with logP > 3.5 ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
